Isolation, Characterization, and Pharmacological Utility of 2,5-Dibromo-L-tyrosine: A Technical Whitepaper
Executive Summary In the study of marine natural products and peptide engineering, halogenated amino acids represent a critical class of secondary metabolites and synthetic building blocks. While marine sponges of the or...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the study of marine natural products and peptide engineering, halogenated amino acids represent a critical class of secondary metabolites and synthetic building blocks. While marine sponges of the order Verongida are prolific producers of the canonical 3,5-dibromo-L-tyrosine via enzymatic bromoperoxidase activity 1, its structural isomer, 2,5-dibromo-L-tyrosine , occupies a highly specialized niche. Though rarely accumulating as a major natural metabolite, 2,5-dibromo-L-tyrosine is of paramount importance in drug development—specifically in the structural modification of receptor agonists—and serves as a high-resolution standard in advanced mass spectrometry workflows. This whitepaper details the mechanistic utility of 2,5-dibromo-L-tyrosine and provides a field-proven, self-validating methodology for the extraction, isolation, and analytical differentiation of dibromotyrosine isomers.
Structural Divergence and Pharmacological Significance
The Mechanistic Role in EpoR Antagonism
The strategic incorporation of 2,5-dibromo-L-tyrosine into peptide sequences demonstrates the profound impact of steric bulk and halogen bonding on receptor geometry. A landmark application of this isomer is found in the modulation of the Erythropoietin Receptor (EpoR).
Wild-type EpoR agonist peptides induce a specific homodimeric active geometry that triggers downstream STAT5 activation, leading to erythropoiesis. However, modifying the agonist peptide by adding two bromo groups to Tyrosine 4 (yielding 2,5-dibromotyrosine) completely abolishes the induced signal, converting the peptide into a potent antagonist 2. Crystallographic evidence reveals that while the 2,5-dibromotyrosine-modified peptide still forces the dimerization of two EpoR molecules, the steric hindrance of the bromine at the 2-position alters the rotational orientation of the dimer by approximately 15° 2. This geometric shift prevents the intracellular trans-phosphorylation of JAK2 kinases, effectively silencing the signaling cascade.
Logical relationship: Pharmacological impact of 2,5-dibromotyrosine modification on EpoR.
Utility in Advanced Mass Spectrometry
Beyond peptide engineering, 2,5-dibromo-L-tyrosine is utilized as a precision calibrant in Laser Desorption Postionization Mass Spectrometry (LDPI-MS). Because of its unique isotopic signature (due to the roughly 1:1 ratio of
79Br
and
81Br
isotopes) and its stable ionization profile, it serves as a reliable standard for tuning vacuum ultraviolet radiation instruments, achieving mass resolutions of ~1000 on gold substrates during the analysis of complex bacterial biofilms 3.
Experimental Methodology: Extraction and Isolation Workflow
The isolation of bromotyrosine derivatives from complex biological matrices (such as the Aplysina marine sponge genus) requires a rigorous, self-validating protocol to prevent artifact formation and ensure high isomeric purity 4. The following methodology outlines the optimal workflow for isolating these compounds.
Step-by-Step Protocol
Biomass Lyophilization & Extraction :
Action: Immediately freeze-dry the collected biomass. Extract the lyophilized tissue exhaustively with 100% Methanol (MeOH) at 4 °C.
Causality: Lyophilization halts endogenous dehalogenases and amidases that activate upon cell death. Cold MeOH ensures the rapid denaturation of enzymes while efficiently solubilizing polar alkaloids.
Liquid-Liquid Partitioning :
Action: Evaporate the MeOH extract in vacuo, suspend the residue in distilled H₂O, and partition sequentially with Hexanes, followed by Ethyl Acetate (EtOAc) 4.
Causality: The Hexane wash is a critical defatting step; it removes non-polar sterols and lipids that would otherwise irreversibly foul downstream reverse-phase columns. The EtOAc fraction selectively enriches the moderately polar bromotyrosines.
Size Exclusion Chromatography (SEC) :
Action: Load the dried EtOAc fraction onto a Sephadex LH-20 column, eluting isocratically with MeOH/CH₂Cl₂ (1:1 v/v).
Causality: Sephadex LH-20 separates molecules based on hydrodynamic volume but also provides mild, reversible adsorption for aromatic rings, perfectly separating monomeric bromotyrosines from larger polymeric matrices.
Reversed-Phase HPLC (RP-HPLC) Purification :
Action: Subject the enriched SEC fractions to semi-preparative RP-HPLC using a C18 column (250 × 10 mm, 5 µm). Elute using a linear gradient of H₂O/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).
Causality: The C18 stationary phase resolves the subtle hydrophobic differences between positional isomers (e.g., 2,5-dibromo vs. 3,5-dibromo). The addition of 0.1% TFA is non-negotiable; it suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp isomeric resolution.
Step-by-step experimental workflow for the isolation of bromotyrosine derivatives.
Analytical Characterization and Data Presentation
Differentiating 2,5-dibromo-L-tyrosine from the canonical 3,5-dibromo-L-tyrosine requires precise Nuclear Magnetic Resonance (NMR) spectroscopy. Because electrophilic aromatic substitution naturally directs bromination to the ortho positions of the activating hydroxyl group (positions 3 and 5), the 3,5-isomer possesses a plane of symmetry. In contrast, the 2,5-isomer lacks this symmetry, resulting in a distinct spectral fingerprint.
Table 1: Analytical and Physicochemical Differentiation of Dibromotyrosine Isomers
Note: In the ¹H NMR spectrum of the 2,5-isomer, protons H-3 and H-6 are para to one another. The para-coupling constant (
Jpara
) is typically < 1 Hz, causing these protons to appear as two distinct singlets rather than the single integrated peak seen in the 3,5-isomer.
References
Multifarious Determinants of Cytokine Receptor Signaling Specificity
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
Two Unprecedented Dibromotyrosine-Derived Alkaloids from the Brazilian Endemic Marine Sponge Aplysina caissara
Source: Journal of Natural Products - ACS Publications
URL:[Link]
Cytotoxic dibromotyrosine-derived metabolites from the sponge Aplysina gerardogreeni
Source: Bioorganic & Medicinal Chemistry / NIH
URL:[Link]
Laser Desorption Postionization Mass Spectrometry of Antibiotic-Treated Bacterial Biofilms using Tunable Vacuum Ultraviolet Radiation
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL:[Link]
L-Tyrosine, 2,5-dibromo- (CAS 81818-46-4): Safety Data Sheet & Laboratory Handling Guide
Executive Summary: The Strategic Utility of 2,5-Dibromo-L-Tyrosine In the landscape of peptide engineering and medicinal chemistry, halogenated amino acids serve as critical building blocks for late-stage functionalizati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Strategic Utility of 2,5-Dibromo-L-Tyrosine
In the landscape of peptide engineering and medicinal chemistry, halogenated amino acids serve as critical building blocks for late-stage functionalization and structural rigidification. While 3,5-dibromotyrosine is widely recognized as a naturally occurring marine sponge metabolite[1], its asymmetric isomer, L-Tyrosine, 2,5-dibromo- (CAS: 81818-46-4) [2], offers a highly specialized scaffold for advanced drug development.
The strategic value of the 2,5-dibromo substitution pattern lies in its differentiated steric and electronic environments. The bromine at the C5 position is ortho to the phenolic hydroxyl group, making it electronically distinct, whereas the bromine at the C2 position is ortho to the amino acid backbone, placing it in a sterically demanding pocket. As a Senior Application Scientist, I leverage this asymmetry to perform sequential, regioselective palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Sonogashira reactions)[3][4]. This allows researchers to graft complex pharmacophores onto a peptide backbone with pinpoint precision, a technique invaluable for developing protease-resistant peptide therapeutics and constrained macrocycles.
Physicochemical Profile & Safety Data Sheet (SDS) Summary
Before integrating 2,5-dibromo-L-tyrosine into synthetic workflows, it is imperative to understand its physicochemical properties and hazard profile. The presence of two heavy bromine atoms significantly alters the lipophilicity (LogP) and pKa of the phenolic hydroxyl group compared to native L-tyrosine, shifting its solubility profile and reactivity[5].
Soluble in DMF, DMSO, and 1M NaOH/HCl; Poorly soluble in dH2O.
GHS Hazard Statements
H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.
GHS Precautionary Codes
P261 : Avoid breathing dust.P280 : Wear protective gloves/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water.
Storage Conditions
2-8°C, desiccated, protected from light.
Laboratory Handling & Risk Mitigation
Handling halogenated aromatic amino acids requires strict adherence to self-validating safety protocols to prevent both personnel exposure and compound degradation[5].
Photo-Degradation Prevention : Aromatic bromides are susceptible to photo-induced radical debromination. The compound must be handled in amber vials or aluminum-wrapped flasks during prolonged reactions.
Weighing and Transfer : Due to its fine crystalline nature and H335 (respiratory irritation) classification, weighing must be conducted inside a localized exhaust ventilation (LEV) system or a powder-dispensing fume hood. Use anti-static spatulas to prevent aerosolization.
Spill Protocol : In the event of a surface spill, do not use dry sweeping. Wet the powder with a 1M NaOH solution (which rapidly solubilizes the amphoteric amino acid by deprotonating the phenol and carboxylic acid), wipe with absorbent pads, and wash the area with copious amounts of deionized water.
Personal Protective Equipment (PPE) : Standard nitrile gloves (double-gloving recommended when handling stock solutions in DMSO, as DMSO enhances dermal penetrability[5]), safety goggles, and a flame-retardant lab coat.
Synthetic Workflows & Experimental Methodologies
To utilize 2,5-dibromo-L-tyrosine in modern peptide synthesis, it must first be N-alpha protected, typically with a Fluorenylmethyloxycarbonyl (Fmoc) group, followed by integration into Solid-Phase Peptide Synthesis (SPPS) and subsequent cross-coupling[3][7].
Protocol A: Synthesis of Fmoc-2,5-dibromo-L-tyrosine (Schotten-Baumann Conditions)
Causality Insight: We utilize a biphasic dioxane/water system with sodium carbonate. The pH is strictly maintained around 9.0–9.5. This ensures the alpha-amine is sufficiently nucleophilic to attack Fmoc-OSu, while preventing the over-acylation of the sterically hindered, but electronically activated, phenolic hydroxyl group.
Preparation : Suspend 2,5-dibromo-L-tyrosine (10.0 mmol, 3.39 g) in 25 mL of 10% aqueous Na2CO3. Stir vigorously and cool to 0°C in an ice bath.
Fmoc Addition : Dissolve Fmoc-OSu (10.5 mmol, 3.54 g) in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid suspension over 30 minutes to prevent thermal spiking and minimize Fmoc-OSu hydrolysis.
Reaction Monitoring : Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours. Monitor via LC-MS. The mass shift will indicate the formation of the Fmoc-protected species (Expected[M+H]+ ~562.0).
Workup & Isolation : Wash the biphasic mixture twice with 20 mL of diethyl ether to remove unreacted Fmoc-OSu and Fmoc-OH byproducts.
Precipitation : Carefully acidify the aqueous layer with 1M HCl to pH 2.0 under continuous stirring. The Fmoc-2,5-dibromo-L-tyrosine will precipitate as a dense white solid.
Purification : Filter over a sintered glass funnel, wash with cold dH2O, and dry under high vacuum over P2O5 for 24 hours.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling on Peptide Resin
Causality Insight: Performing cross-coupling on-resin prevents the solubility issues often encountered with fully deprotected, modified peptides. The C5 bromine is highly reactive toward oxidative addition by Pd(0) due to its proximity to the electron-donating phenol, allowing for mild coupling conditions[3].
Resin Swelling : Swell the peptidyl-resin containing the incorporated 2,5-dibromo-L-tyrosine (0.1 mmol scale) in anhydrous DMF for 30 minutes.
Catalyst Preparation : In a dry, argon-purged vial, dissolve the aryl boronic acid (0.5 mmol, 5 eq), Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.01 mmol, 10 mol%), and K2CO3 (0.5 mmol, 5 eq) in 2 mL of degassed DMF/H2O (9:1 v/v).
Coupling : Add the catalyst cocktail to the resin. Sparge the reaction vessel with Argon for 5 minutes. Seal and agitate gently at 80°C for 12 hours.
Washing : Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DMF/H2O (3x), MeOH (3x), and DCM (3x) to remove palladium black and unreacted boronic acid.
Cleavage : Cleave the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate the final arylated peptide in cold diethyl ether.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow from the raw 2,5-dibromo-L-tyrosine building block through Fmoc-protection, SPPS integration, and final late-stage diversification via Suzuki-Miyaura coupling.
Caption: Workflow for SPPS integration and late-stage Suzuki-Miyaura functionalization of 2,5-dibromo-L-tyrosine.
References
Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance
Source: MDPI (Marine Drugs)
URL:[Link]
WO2012159997A1 - Modified tyrosine amino acids, peptides containing them, and their use for detecting hydrolase enzyme activity
Source: Google Patents
URL
Organoboron Reagents in the Preparation of Functionalized a-Amino Acids
Source: ConnectSci
URL: [Link]
Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations
Source: ACS Publications
URL:[Link]
An In-Depth Technical Guide to the Solubility Profile of L-Tyrosine, 2,5-dibromo- in Organic Solvents
Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of L-Tyrosine, 2,5-dibromo-, a halogenated aromatic amin...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of L-Tyrosine, 2,5-dibromo-, a halogenated aromatic amino acid of interest in synthetic chemistry and drug development. Recognizing the limited availability of public-domain quantitative solubility data for this specific isomer, this document emphasizes the foundational physicochemical principles that govern its solubility. We present a predictive analysis of its behavior across a range of common organic solvents, detail authoritative experimental protocols for precise solubility measurement, and discuss the critical parameters that ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's solubility characteristics to advance their work in areas such as peptide synthesis, medicinal chemistry, and materials science.
Introduction: The Significance of Halogenated Tyrosines
L-Tyrosine and its derivatives are fundamental building blocks in biological and chemical sciences. The introduction of halogen atoms, particularly bromine, onto the phenolic ring dramatically alters the molecule's physicochemical properties, including its acidity, lipophilicity, and potential for forming halogen bonds. These modifications can profoundly influence molecular recognition, binding affinity, and metabolic stability, making halogenated tyrosines valuable precursors and pharmacophores in drug discovery.[1]
L-Tyrosine, 2,5-dibromo-, while less common than its 3,5-dibromo isomer, presents unique electronic and steric properties. A thorough understanding of its solubility is a critical first step for its effective use in any application. Solubility dictates the choice of reaction media, purification strategies (e.g., crystallization), formulation development, and the bioavailability of resulting active pharmaceutical ingredients (APIs).[2] This guide provides the necessary theoretical and practical foundation to approach this challenge with scientific rigor.
Physicochemical Drivers of Solubility
The solubility of a solute in a given solvent is governed by a complex interplay of intermolecular forces. To understand the profile of L-Tyrosine, 2,5-dibromo-, we must first analyze its key structural features in comparison to its parent molecule, L-Tyrosine.
Zwitterionic Character: Like all free amino acids, L-Tyrosine, 2,5-dibromo- exists as a zwitterion, possessing both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This high intrinsic polarity and strong intermolecular ionic attraction contribute to high crystal lattice energy, generally leading to poor solubility in nonpolar or low-polarity organic solvents.[3]
Introduction of Bromine: The two bromine atoms significantly increase the molecule's molecular weight and surface area. More importantly, they are highly electronegative and electron-withdrawing, which increases the acidity of the phenolic hydroxyl group. The bromine atoms also increase the molecule's lipophilicity (hydrophobicity).
Hydrogen Bonding: The molecule retains its capacity for hydrogen bonding through the ammonium, carboxylate, and hydroxyl groups. The ability of a solvent to act as a hydrogen bond donor or acceptor is a primary determinant of solubility.
A study on dihalogenated tyrosines found that their solubility in ethanol-water mixtures increases with the addition of ethanol up to a certain concentration, a behavior opposite to that of L-tyrosine itself, which sees decreased solubility.[4] This critical finding suggests that the increased hydrophobic character imparted by the halogens makes the molecule more compatible with less polar solvent systems compared to the parent amino acid.
Table 1: Comparative Physicochemical Properties
Property
L-Tyrosine
L-Tyrosine, 2,5-dibromo- (Predicted/Calculated)
Impact on Solubility
Molecular Formula
C₉H₁₁NO₃
C₉H₉Br₂NO₃
Increased molecular weight may decrease solubility.
Increased lipophilicity suggests better solubility in less polar organic solvents compared to L-Tyrosine.
Predictive Solubility Profile in Organic Solvents
Based on the principles outlined above, we can predict the qualitative solubility of L-Tyrosine, 2,5-dibromo- across different classes of organic solvents. These predictions serve as a starting point for experimental design.
Table 2: Predicted Solubility of L-Tyrosine, 2,5-dibromo-
Solvent Class
Representative Solvents
Predicted Solubility
Rationale & Justification
Polar Protic
Methanol, Ethanol
Low to Moderate
These solvents can both donate and accept hydrogen bonds, solvating the polar groups. However, their polarity may be insufficient to fully overcome the crystal lattice energy. The increased lipophilicity from bromine atoms likely enhances solubility compared to unsubstituted L-Tyrosine.[4]
Polar Aprotic
DMSO, DMF
Moderate to High
These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to effectively solvate the zwitterionic structure and disrupt crystal packing. A copper complex of the related 3,5-dibromo-L-tyrosine is reported to be soluble in DMSO and DMF.[1]
Ethers
THF, Dioxane
Low
While possessing some polarity, these solvents are poor hydrogen bond donors and are generally ineffective at solvating the zwitterionic functional groups.
Ketones
Acetone
Low
Similar to ethers, acetone lacks the hydrogen-bonding capability to effectively dissolve the compound, despite its polarity. The aforementioned copper complex of the 3,5-isomer is insoluble in acetone.[1]
Halogenated
Dichloromethane (DCM)
Very Low
The polarity is insufficient to overcome the strong intermolecular forces of the amino acid.
Nonpolar
Hexane, Toluene
Insoluble
The principle of "like dissolves like" dictates that the highly polar, zwitterionic solute will be insoluble in nonpolar solvents that interact primarily through van der Waals forces.
Authoritative Protocol for Experimental Solubility Determination
To move from prediction to quantification, a rigorous and reproducible experimental method is required. The Equilibrium Shake-Flask Method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.[6][7]
Principle of the Shake-Flask Method
The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured. The presence of undissolved solid at the end of the experiment is crucial as it confirms that saturation was achieved.[6]
Detailed Step-by-Step Protocol
Preparation:
Ensure the L-Tyrosine, 2,5-dibromo- is of high purity. Impurities can significantly alter solubility measurements.
Use high-purity (e.g., HPLC grade) solvents.
Select appropriate vessels, such as glass vials with Teflon-lined screw caps, to prevent solvent evaporation and solute adsorption.
Execution:
Add an excess amount of solid L-Tyrosine, 2,5-dibromo- to a known volume of the selected organic solvent in a vial. "Excess" means that a visible amount of solid remains after the equilibration period.
Seal the vials tightly.
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C). Temperature control must be precise, as solubility is temperature-dependent.[7]
Agitate the samples for a predetermined period. For crystalline compounds, 24 to 72 hours is a typical timeframe to ensure equilibrium is reached.[7] A preliminary time-to-equilibrium study is recommended.
Sample Separation:
After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
Clarify the supernatant by centrifuging at high speed and/or filtering through a low-binding syringe filter (e.g., 0.22 µm PTFE for organic solvents). Perform recovery checks to ensure the compound does not adsorb to the filter material.[7]
Concentration Analysis:
Accurately dilute the clarified supernatant with a suitable solvent to fall within the linear range of the analytical method.
Quantify the concentration of the dissolved compound using a validated analytical technique, such as:
High-Performance Liquid Chromatography (HPLC): The most common and reliable method, offering high specificity and sensitivity. A calibration curve must be generated using standards of known concentration.
UV-Vis Spectroscopy: A simpler method, suitable if the compound has a distinct chromophore and no interfering substances are present.
Data Reporting:
Calculate the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).
Perform the experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.
Workflow Visualization
The following diagram illustrates the logical flow of the Equilibrium Shake-Flask protocol.
Fig. 1: Experimental workflow for the Equilibrium Shake-Flask method.
Alternative and High-Throughput Screening Methods
While the shake-flask method provides definitive thermodynamic solubility, other techniques can be employed for faster, earlier-stage screening.
Nephelometry: This high-throughput method measures the light scattered by undissolved particles as a compound is titrated into a solvent system.[2] It determines kinetic solubility by identifying the "cloud point" where precipitation begins. While efficient for ranking compounds, these results can differ from true equilibrium solubility.[7]
Solution Calorimetry: This technique measures the heat of dissolution as a compound is added to a solvent. The point at which heat generation ceases indicates that the solution is saturated. It is a reliable method that can be advantageous for highly viscous solutions.[8]
Conclusion
The solubility profile of L-Tyrosine, 2,5-dibromo- in organic solvents is dictated by its zwitterionic nature, increased lipophilicity due to dibromination, and its hydrogen bonding capacity. While specific quantitative data is sparse, a predictive analysis suggests moderate to high solubility in polar aprotic solvents like DMSO and DMF, and low solubility in nonpolar media. For drug development professionals and researchers, obtaining precise, quantitative data is paramount. The Equilibrium Shake-Flask method, coupled with HPLC analysis, provides a robust and authoritative protocol for this determination. By following the detailed methodology presented in this guide, scientists can generate reliable solubility data to inform solvent selection, guide process development, and accelerate their research and development objectives.
References
Al-Achi, A., Gupta, M., & Stagner, W. C. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed.
Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
(2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Source not specified.
PubChem. (n.d.). 3,5-dibromo-L-tyrosine.
Ozarowski, A., et al. (2024). Unique Use of Dibromo–L–Tyrosine Ligand in Building of Cu(II)
Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Source not specified.
Kassell, B., & Spector, A. (n.d.).
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture. Sigma-Aldrich.
crystallization and X-ray diffraction techniques for 2,5-dibromo-L-tyrosine
An Application Guide to the Crystallization and Single-Crystal X-ray Diffraction Analysis of 2,5-dibromo-L-tyrosine Authored by: A Senior Application Scientist Introduction: The Structural Imperative of 2,5-dibromo-L-tyr...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Crystallization and Single-Crystal X-ray Diffraction Analysis of 2,5-dibromo-L-tyrosine
Authored by: A Senior Application Scientist
Introduction: The Structural Imperative of 2,5-dibromo-L-tyrosine
2,5-dibromo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine, a non-proteinogenic amino acid that serves as a valuable building block in synthetic chemistry and drug discovery.[1][2] The introduction of bromine atoms onto the phenyl ring drastically alters the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, such as halogen bonding. These modifications are of significant interest to drug development professionals, as they can enhance binding affinity and specificity to therapeutic targets.[3]
To fully exploit the potential of 2,5-dibromo-L-tyrosine in rational drug design, an unambiguous determination of its three-dimensional atomic arrangement is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating such detailed molecular structures.[4][5][6][7] This technique provides precise measurements of bond lengths, bond angles, and conformational torsion angles, and reveals the intricate network of intermolecular interactions that govern how molecules pack in the solid state.[8][9] This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for obtaining high-quality single crystals of 2,5-dibromo-L-tyrosine and analyzing them using SCXRD.
Part 1: The Art and Science of Crystallization
Crystallization is often the most significant bottleneck in structure determination.[6][10] It is a thermodynamic process driven by the controlled transition of a molecule from a disordered state in solution to an ordered, repeating lattice. This requires creating a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility, thereby providing the thermodynamic driving force for both nucleation (the formation of initial, stable crystalline seeds) and subsequent crystal growth.
For a molecule like 2,5-dibromo-L-tyrosine, the strategy begins with a thorough solubility assessment. The zwitterionic nature of the amino acid, combined with the hydrophobic character of the dibrominated phenyl ring, suggests solubility in polar protic solvents, possibly with pH adjustment to modulate the protonation state of the amino and carboxylic acid groups.
Key Crystallization Techniques
Several methods can be employed to achieve the supersaturation necessary for crystal growth. The choice of technique depends on the amount of material available, its solubility characteristics, and the volatility of the chosen solvents.
Slow Evaporation: This is the simplest and most common technique for small molecules.[11][12][13][14] A solution that is near saturation is allowed to stand, and as the solvent evaporates, the solute concentration increases, leading to crystallization. The key is to control the rate of evaporation—too fast, and an amorphous powder or a multitude of tiny crystals may result.
Vapor Diffusion: This is arguably the most controlled and successful method, especially when only small amounts of material are available.[11][15] A drop containing the sample and a precipitant (a substance in which the sample is less soluble) is allowed to equilibrate via the vapor phase with a larger reservoir containing a higher concentration of the precipitant. Water vapor slowly diffuses from the drop to the reservoir, concentrating the sample and inducing crystallization.[16][17] This can be performed in two common setups:
Hanging Drop: The sample drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir.[16][18][19] This method benefits from easy crystal access.[16]
Sitting Drop: The sample drop is placed on a pedestal within the reservoir well.[20][21][22][23] This setup is often more stable and easier to automate.
Solvent Layering (Liquid-Liquid Diffusion): In this method, the sample is dissolved in a "good" solvent, and a "poor" solvent (the precipitant) is carefully layered on top.[11][24] The two solvents must be miscible. Over time, the solvents diffuse into one another, creating a gradient of insolubility at the interface that promotes slow crystal growth.
Part 2: Experimental Protocols for Crystallization
Note: Before beginning, ensure all glassware is scrupulously clean to avoid unwanted nucleation sites. Filtering the initial solution through a syringe filter (e.g., 0.22 µm) is highly recommended to remove dust and other particulate matter.[12][14]
Protocol 1: Slow Evaporation
This protocol is an excellent starting point due to its simplicity.
Solvent Screening: In small vials, test the solubility of ~5-10 mg of 2,5-dibromo-L-tyrosine in 0.5 mL of various solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures thereof). A good solvent is one that dissolves the compound completely upon gentle warming or with a minimal amount of solvent.
Preparation of Near-Saturated Solution: Prepare a solution of 2,5-dibromo-L-tyrosine in the chosen solvent system that is just below the saturation point at room temperature. A good starting concentration is often similar to that used for an NMR sample (2-10 mg in 0.6-1 mL).[24]
Setup: Transfer the clear, filtered solution to a clean, small-bore vial or test tube. A narrow opening slows the evaporation rate.[11]
Evaporation Control: Cover the vial with parafilm and pierce it with one or two small holes using a needle.[12][13] The number and size of the holes will control the evaporation rate.
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a drawer) at a constant temperature.[13]
Monitoring: Check for crystal growth daily without disturbing the vial. Crystals can appear in a few days to several weeks.
Protocol 2: Hanging Drop Vapor Diffusion
This method offers finer control over the crystallization process.
Prepare Reservoir Solution: Fill the wells of a 24-well crystallization plate with 500 µL of the reservoir solution. The reservoir solution will typically be a mixture of a buffer and a precipitant (e.g., a salt like NaCl or a polymer like PEG).
Prepare Sample Solution: Dissolve 2,5-dibromo-L-tyrosine to a high concentration (e.g., 10-20 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
Set the Drop: On a clean, siliconized glass coverslip, pipette a 2 µL drop of the sample solution.[19]
Mix: Add 2 µL of the reservoir solution to the sample drop.[16][19] Avoid vigorous mixing; allow the solutions to diffuse together.[19]
Seal the Well: Carefully invert the coverslip and place it over the well, ensuring the vacuum grease creates an airtight seal.[16][18][19] A slight twist helps to spread the grease evenly.[19]
Incubation and Monitoring: Place the plate in a constant temperature environment and monitor for crystal growth over time using a microscope.
Workflow for Crystallization and Structure Determination
The overall process from a purified compound to a refined crystal structure follows a logical sequence. This workflow emphasizes decision points and quality control checks crucial for success.
Caption: General workflow from purified compound to final crystal structure.
Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, the next phase is to analyze it using X-ray diffraction.[13]
Principle of SCXRD
SCXRD is a technique that uses the diffraction of X-rays by the ordered array of atoms in a crystal to determine its molecular structure.[4][25] When a monochromatic X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. In the highly ordered environment of a crystal, the scattered waves interfere with each other. Constructive interference occurs only at specific angles that satisfy Bragg's Law (2dsinθ = nλ), producing a unique diffraction pattern of discrete spots.[9][26] The intensity and geometric arrangement of these spots contain all the information needed to reconstruct a 3D model of the electron density, and thus the atomic arrangement, within the crystal's unit cell.[9]
Protocol: From Crystal to Data
Crystal Harvesting: Carefully remove a well-formed, single crystal from the crystallization drop using a cryo-loop. It is critical to keep the crystal in its mother liquor to prevent it from drying out, which can destroy the crystal lattice.[11][13]
Cryo-protection (if necessary): If data is to be collected at low temperatures (typically 100 K) to mitigate radiation damage,[3] the crystal must be briefly soaked in a cryo-protectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent the formation of crystalline ice.
Mounting and Data Collection: The crystal, held in the cryo-loop, is mounted on the goniometer head of a diffractometer and flash-cooled in a stream of cold nitrogen gas. A full dataset is then collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, assign a space group, and integrate the intensities of all the diffraction spots.
Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map. This model is then refined against the experimental data, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit.[27] The final model is validated using established crystallographic metrics.
Part 4: Data Interpretation and Expected Results
The final output of a successful SCXRD experiment is a crystallographic information file (CIF), which contains the complete structural details.
Crystallographic Data Table
The following table summarizes the type of information obtained and provides example values based on the known structure of L-tyrosine for comparison.[28] The values for 2,5-dibromo-L-tyrosine will differ, particularly in cell dimensions and density, due to the presence of the heavy bromine atoms.
A measure of the agreement between the model and data.
Typically < 0.05 for a good structure
Visualizing the Vapor Diffusion Principle
The controlled equilibration at the heart of the vapor diffusion method is key to its success in producing high-quality crystals.
Caption: Principle of hanging drop vapor diffusion crystallization.
Conclusion
The journey from a powdered sample of 2,5-dibromo-L-tyrosine to a fully refined 3D structure is a multi-step process that demands patience and precision. Success hinges on a systematic approach to crystallization, where various conditions are screened to find the optimal parameters for growing well-ordered, single crystals. Once obtained, SCXRD provides an unparalleled level of detail about the molecular architecture. For researchers in drug development, this structural information is invaluable, enabling a deeper understanding of molecular recognition and providing a solid foundation for the design of next-generation therapeutics.
References
Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, C80, 337–342. Available at: [Link]
Guide for crystallization. (n.d.). Available at: [Link]
Kim, M. S., et al. (2012). A simple technique to convert sitting-drop vapor diffusion into hanging-drop vapor diffusion by solidifying the reservoir solution with agarose. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 1), 93–95. Available at: [Link]
Slow Evaporation Method. (n.d.). Southern Illinois University. Available at: [Link]
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Available at: [Link]
How to crystallize your sample. (2026, February 6). KU Leuven. Available at: [Link]
Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Available at: [Link]
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Available at: [Link]
Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Available at: [Link]
Crystal Growth Techniques. (n.d.). Hampton Research. Available at: [Link]
Hanging Drop Vapor Diffusion. (2025, April 2). Hampton Research. Available at: [Link]
Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Available at: [Link]
Su, Y., et al. (2013). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 955, 245–257. Available at: [Link]
Small Molecule X-ray Crystallography. (n.d.). METRIC, NC State University. Available at: [Link]
Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 967–981. Available at: [Link]
Li, X., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available at: [Link]
Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 6), 563–574. Available at: [Link]
Small molecule crystallography. (n.d.). Excillum. Available at: [Link]
Wang, F., et al. (2020). Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules. CrystEngComm, 22(10), 1747-1760. Available at: [Link]
Protein crystallization. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]
Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2133-2153. Available at: [Link]
Norton-Baker, B., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D: Structural Biology, 77(Pt 7), 820–834. Available at: [Link]
A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. (2021). Miller Group and Atomically Resolved Dynamics. Available at: [Link]
Herchel, R., et al. (2024). Unique Use of Dibromo–L–Tyrosine Ligand in Building of Cu(II) Coordination Polymer—Experimental and Theoretical Investigations. Molecules, 29(12), 2736. Available at: [Link]
Horrell, S., et al. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. IUCrJ, 11(Pt 6), 724-735. Available at: [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). AZoM.com. Available at: [Link]
Kim, S., et al. (2024). ipso-Halogenation of Arylsilanes Using a Carborane Sulfide Catalyst. Organic Letters. Available at: [Link]
Mostad, A., et al. (1975). Crystal structure of L-tyrosine. Acta Chemica Scandinavica B, 29, 1161-1168. Available at: [Link]
3,5-dibromo-L-tyrosine. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]
Single Crystal X-ray Diffraction. (2023, October 25). Pulstec USA. Available at: [Link]
X-ray Single-Crystal Diffraction. (2022, June 1). Encyclopedia.pub. Available at: [Link]
3,5-Dibromo-L-tyrosine. (n.d.). J-GLOBAL. Available at: [Link]
Smalley, A. D., et al. (2018). A structure determination protocol based on combined analysis of 3D-ED data, powder XRD data, solid-state NMR data and DFT-D calculations reveals the structure of a new polymorph of l-tyrosine. Chemical Science, 9(4), 931-940. Available at: [Link]
Crystal structure of the β polymorph of l-tyrosine viewed along the... (n.d.). ResearchGate. Available at: [Link]
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications of X-ray Powder Diffraction. Pharmaceutical Technology. Available at: [Link]
European Patent Office. (2000). Improved synthesis of tyrosine-derived diphenol monomers (EP 0824513 B1). Available at: [Link]
Kim, S. J., et al. (2009). Crystallization and preliminary X-ray diffraction analysis of rat protein tyrosine phosphatase η. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 4), 415–417. Available at: [Link]
preventing over-bromination during L-Tyrosine, 2,5-dibromo- synthesis
Technical Support Center: Troubleshooting Dibromotyrosine Synthesis & Preventing Over-Bromination Welcome to the Technical Support Center for amino acid functionalization. This guide is specifically engineered for resear...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Dibromotyrosine Synthesis & Preventing Over-Bromination
Welcome to the Technical Support Center for amino acid functionalization. This guide is specifically engineered for researchers, scientists, and drug development professionals synthesizing dibrominated tyrosine derivatives.
Nomenclature & Regiochemistry Note: Standard electrophilic bromination of the highly activated L-tyrosine phenol ring directs halogens to the ortho positions, naturally yielding 3,5-dibromo-L-tyrosine [1]. While the synthesis of the sterically hindered 2,5-dibromo-L-tyrosine isomer requires specialized pre-functionalization (to block the 3-position), the mechanistic principles of preventing over-bromination during the halogenation step remain identical across all bromotyrosine workflows.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does my bromination reaction yield complex mixtures instead of the pure dibrominated product?A: The phenolic hydroxyl group of L-tyrosine is a powerful electron-donating group. It highly activates the aromatic ring toward electrophilic aromatic substitution. When synthesizing a dibromotyrosine derivative, the addition of the first and second bromine atoms occurs rapidly. However, if the electrophile (e.g.,
Br+
from NBS or
Br2
) is present in excess, or if the temperature is too high, the reaction suffers from over-bromination . This leads to the formation of tribrominated species or triggers oxidative dehydrohalogenation[2].
Q2: What is oxidative cleavage, and how does it ruin my yield?A: Oxidative cleavage is a destructive side reaction where excess brominating agents act as oxidants rather than simple electrophiles. For example, excess N-bromosuccinimide (NBS) can trigger the oxidative bromination of the phenol ring, followed by lactonization. This ruptures the peptide bond or the amino acid backbone, resulting in a modified fragment featuring a spirodienone-lactone moiety[3]. To prevent this, strict stoichiometric control is mandatory.
Q3: How does solvent choice affect the rate of over-bromination?A: The nucleophilicity of the phenol ring is heavily dependent on its protonation state. In basic aqueous solutions, tyrosine exists as a phenoxide ion, which is excessively reactive and nearly impossible to control, leading to rapid polybromination. By conducting the reaction in slightly acidic or neutral organic solvents (like glacial acetic acid or DMF), the phenol remains protonated. This dampens its reactivity, allowing you to kinetically isolate the dibrominated product before over-bromination occurs[4].
Part 2: Experimental Protocols for Controlled Bromination
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate in-process checks to confirm causality between your actions and the chemical outcome.
Protocol A: Precision Chemical Bromination using NBS
Causality Focus: This protocol uses low temperatures to reduce the kinetic energy of the system, specifically suppressing the higher-activation-energy pathways that lead to oxidative cleavage and tribromination.
Step 1: Substrate Preparation
Dissolve 1.0 mmol of L-tyrosine (or your pre-functionalized tyrosine precursor) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).
Validation: Ensure complete dissolution. Suspensions can cause localized high concentrations of NBS, leading to uneven bromination.
Step 2: Stoichiometric Halogenation
Cool the reaction flask to 0–4 °C using an ice bath. Dissolve exactly 2.05 mmol of N-Bromosuccinimide (NBS) in 5 mL of DMF. Add the NBS solution dropwise over 30 minutes.
Causality: Exactly 2.0 equivalents are required for dibromination. A marginal 0.05 eq excess accounts for trace moisture without providing enough electrophile to trigger spirodienone-lactone formation[3].
Step 3: In-Process Validation (Self-Validating Step)
Stir for 1 hour at 0 °C. Before proceeding, pull a 10 µL aliquot and analyze via HPLC/MS. You must confirm the disappearance of the monobromotyrosine intermediate and verify that no tribrominated mass peaks are emerging.
Step 4: Rapid Quenching
Immediately add 5 mL of 10% aqueous sodium metabisulfite (
Na2S2O5
).
Causality: The reducing agent instantly converts any unreacted active bromine species into inert bromide (
Br−
), permanently halting the electrophilic cascade and preventing post-reaction over-bromination.
Step 5: Isolation
Precipitate the product by adding cold distilled water. Filter and wash with cold water to remove succinimide byproducts.
Causality Focus: For highly sensitive downstream applications, enzymatic bromination using Eosinophil Peroxidase (EPO) provides unparalleled regiocontrol. EPO utilizes
H2O2
and physiological levels of halides to form reactive brominating species that specifically target the aromatic ring without cleaving the amino acid backbone[1].
Step 1: Prepare a 50 mM phosphate buffer (pH 7.4) containing 1.0 mmol L-tyrosine, 100 mM
NaCl
, and 100 µM
NaBr
.
Step 2: Introduce catalytic amounts of isolated Eosinophil Peroxidase (EPO).
Step 3: Initiate the reaction by slowly infusing 2.0 mmol of
H2O2
via a syringe pump over 1 hour at 37 °C.
Step 4: The enzyme funnels the reactive brominating equivalents directly to the stable ring-brominated forms, naturally yielding the dibromotyrosine product with near-zero risk of over-bromination[1].
Part 3: Quantitative Data & Reagent Comparison
The following table summarizes the quantitative parameters and risks associated with different brominating systems to aid in experimental design.
Brominating System
Equivalents Required
Operating Temperature
Risk of Over-Bromination
Primary Side Products
N-Bromosuccinimide (NBS)
2.0 - 2.05 eq
0 - 4 °C
Moderate
Spirodienone-lactone, Tribromotyrosine
Bromine (
Br2
) in AcOH
2.0 eq
20 - 25 °C
High
Tribromophenol derivatives, Oxidation
EPO /
H2O2
/
NaBr
Catalytic EPO / 2.0 eq
H2O2
37 °C
Very Low
Minimal (Highly selective for dibromination)
Part 4: Reaction Pathway Visualization
The diagram below illustrates the kinetic pathway of tyrosine bromination, highlighting the critical juncture where over-bromination occurs.
Reaction pathway of tyrosine bromination highlighting the over-bromination risk.
References
[1] Title: 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo
Source: ACS Publications (Biochemistry)
URL:
[3] Title: Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues
Source: NIH (PMC)
URL:
[4] Title: New Methods for Labeling RGD Peptides with Bromine-76
Source: NIH (PMC)
URL:
[2] Title: A Model Study toward the Concise Synthesis of Bromotyrosine Derived Spiroisoxazoline Natural Products and Analogous Core Structures
Source: NIH (PMC)
URL:
preventing degradation of 2,5-dibromo-L-tyrosine during peptide coupling
Welcome to the Advanced Troubleshooting Guide for the synthesis of peptides containing 2,5-dibromo-L-tyrosine . As a Senior Application Scientist, I frequently consult with researchers who face unexpected sequence degrad...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for the synthesis of peptides containing 2,5-dibromo-L-tyrosine . As a Senior Application Scientist, I frequently consult with researchers who face unexpected sequence degradation, branching, or epimerization when incorporating heavily halogenated unnatural amino acids.
2,5-dibromo-L-tyrosine is a critical building block used to engineer cytokine receptor antagonists (such as converting Erythropoietin (Epo) receptor agonists into antagonists)[1] and to synthesize highly potent marine antimicrobial peptide mimetics[2]. However, the unique electronic properties of the dibromophenol ring make it highly susceptible to side reactions during Solid-Phase Peptide Synthesis (SPPS).
This guide is designed to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure the integrity of your peptide.
Part 1: The Causality of Degradation (The "Why")
The primary mode of "degradation" for 2,5-dibromo-L-tyrosine during peptide coupling is not backbone cleavage, but rather O-acylation (branching) and debromination .
The two bromine atoms at positions 2 and 5 exert a massive inductive electron-withdrawing effect on the aromatic ring. This drastically lowers the pKa of the phenolic hydroxyl group from a standard ~10.1 (in native tyrosine) to approximately ~6.8. Under standard basic coupling conditions utilizing N,N-Diisopropylethylamine (DIPEA), the hydroxyl group is rapidly deprotonated. The resulting phenoxide ion is a potent nucleophile that competes with the N-terminal amine of the growing peptide chain, attacking the incoming activated amino acid and forming an irreversible ester linkage (O-acylation)[3].
Quantitative Comparison: Electronic Effects on Tyrosine Derivatives
To understand the risk profile of your sequence, compare the pKa and relative O-acylation risk of tyrosine derivatives in the table below:
Amino Acid Derivative
Phenolic pKa (Approx.)
Relative O-Acylation Risk
Recommended Base for Subsequent Couplings
L-Tyrosine
10.1
1x (Baseline)
DIPEA (N,N-Diisopropylethylamine)
3-Bromo-L-Tyrosine
8.2
15x
DIPEA or Collidine
2,5-Dibromo-L-Tyrosine
~6.8
85x (Critical)
Collidine (2,4,6-Trimethylpyridine)
Part 2: Troubleshooting FAQs
Q: I am observing significant +X mass adducts (where X is the mass of the incoming amino acid) during the coupling step immediately following 2,5-dibromo-L-tyrosine. How do I prevent this?A: You are observing O-acylation. Because the pKa of 2,5-dibromo-L-tyrosine is ~6.8, standard bases like DIPEA (pKa ~10.5) completely deprotonate the unprotected phenolic OH. To prevent this, substitute DIPEA with a weaker base such as collidine (2,4,6-trimethylpyridine) . Collidine is basic enough to neutralize TFA salts and facilitate coupling, but not strong enough to significantly deprotonate the dibromophenol ring.
Q: The coupling of the 2,5-dibromo-L-tyrosine monomer itself is sluggish and leads to epimerization. What is the best coupling reagent to use?A: The steric bulk of the bromine at the 2-position (ortho to the alkyl chain) and the electronic deactivation of the molecule make activation difficult. Standard uronium reagents like HBTU can lead to guanidinylation or epimerization due to slow coupling kinetics. Switch to a DIC/OxymaPure activation system. OxymaPure (Ethyl cyanohydroxyiminoacetate) is an excellent additive that suppresses epimerization significantly better than HOBt/HOAt for sterically hindered substrates[4],[5].
Q: I am seeing a mass loss of 79 Da or 158 Da in my final cleaved peptide. What is causing this degradation?A: This is debromination. Halogenated tyrosines are susceptible to reductive dehalogenation. This typically occurs during global deprotection if strong reducing scavengers (like dithiothreitol or excess silanes) are used in the presence of trace transition metals, or if you utilized catalytic hydrogenation (Pd/C) to remove orthogonal protecting groups. You must avoid hydrogenation and use a minimal, mild scavenger cocktail (e.g., TFA/TIS/H2O) during cleavage.
Part 3: Mechanistic and Workflow Visualizations
Mechanistic pathway of 2,5-dibromotyrosine O-acylation vs. desired amide bond formation.
Troubleshooting workflow for identifying and resolving 2,5-dibromotyrosine degradation.
Part 4: Self-Validating Experimental Protocols
To guarantee synthetic success, implement the following step-by-step methodologies. These protocols incorporate a "self-validating" micro-cleavage step to ensure the integrity of the peptide before committing to the remainder of the synthesis.
Protocol A: Optimized Coupling of 2,5-Dibromo-L-Tyrosine
Objective: Maximize coupling efficiency of the sterically hindered monomer while preventing epimerization.
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM) in DMF for 20 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.
Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-2,5-dibromo-L-tyrosine-OH and 4.0 equivalents of OxymaPure in minimal DMF.
Initiation: Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes to form the active ester. (Note: Do not use DIPEA here, as DIC/Oxyma operates efficiently under neutral conditions).
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Protocol B: Coupling the Subsequent Amino Acid (Preventing O-Acylation)
Objective: Couple the next amino acid in the sequence without O-acylating the unprotected phenolic OH of the previously coupled 2,5-dibromotyrosine.
Fmoc Deprotection: Remove the Fmoc group from the 2,5-dibromotyrosine residue using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.
Reagent Preparation: Dissolve 3.0 equivalents of the incoming Fmoc-Amino Acid and 3.0 equivalents of HATU in DMF.
Base Addition (Critical Step): Add 6.0 equivalents of Collidine (instead of DIPEA) to the amino acid mixture.
Coupling: Immediately add the mixture to the resin. Agitate for 60 minutes.
Self-Validation (Micro-Cleavage):
Withdraw a ~2 mg aliquot of the resin.
Wash with DCM and dry.
Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour.
Precipitate in cold ether, centrifuge, and analyze the pellet via LC-MS.
Validation Criteria: The mass spectrum must show the exact expected mass. If a +Mass adduct corresponding to the incoming amino acid is present, O-acylation has occurred. If the mass is correct, proceed with the rest of the synthesis.
Technical Support Center: Mass Spectrometry Ionization of Brominated Tyrosines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique analytical challenges associated with the mass spectrometry (MS) of brominated tyrosi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique analytical challenges associated with the mass spectrometry (MS) of brominated tyrosines.
Brominated tyrosines—specifically 3-bromotyrosine (3-BrY) and 3,5-dibromotyrosine—are critical, stable biomarkers for eosinophil peroxidase (EPO) activity and eosinophil-dependent tissue injury[1]. However, the unique isotopic signature of bromine, combined with the amphoteric nature of the tyrosine backbone, creates specific hurdles during Electrospray Ionization (ESI). This guide bridges the gap between theoretical gas-phase chemistry and benchtop reality, providing self-validating protocols to ensure your data is both accurate and reproducible.
Core Troubleshooting Guide & FAQs
Q1: Why is my 3-bromotyrosine precursor ion split into two distinct peaks of equal intensity? Is this an artifact?A1: This is not an artifact; it is the diagnostic isotopic signature of bromine. Bromine naturally exists as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio (50.69% and 49.31%).
The Causality: Because the mass spectrometer resolves exact masses, protonated 3-bromotyrosine (
[M+H]+
) will always appear as a distinct doublet at m/z 260 and 262[1]. For 3,5-dibromotyrosine, the presence of two bromine atoms creates a 1:2:1 triplet at m/z 338, 340, and 342.
Actionable Fix: When setting up Multiple Reaction Monitoring (MRM) transitions, do not sum the isotopes in the quadrupole isolation window, as this reduces specificity. Instead, track the
79Br
transition (m/z 260.0
→
214.0) as your primary quantifier and the
81Br
transition (m/z 262.0
→
216.0) as your qualifier.
Q2: I am experiencing severe signal loss (ion suppression) when analyzing 3-BrY in human plasma. How do I recover my sensitivity?A2: Plasma contains high concentrations of salts, lipids, and endogenous proteins that compete for charge on the surface of ESI droplets, suppressing the ionization of your target analyte[2].
The Causality: ESI is a competitive ionization process. If highly surface-active endogenous compounds co-elute with 3-BrY, they will monopolize the available protons in the positive ion mode.
Actionable Fix: Implement Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) cartridge. Crucially, you must lower the pH of your sample prior to extraction. Lowering the pH neutralizes the carboxylic acid group of 3-BrY, increasing its hydrophobicity and translating into significantly higher recovery rates on reversed-phase sorbents[3]. Furthermore, always spike a stable isotope-labeled internal standard (e.g.,
13C6
-3-bromotyrosine) before sample preparation to mathematically correct for any residual matrix effects.
Q3: Should I use ESI Positive (ESI+), ESI Negative (ESI-), or another ionization technique entirely?A3: The choice depends on your required limit of detection (LOD) and throughput needs.
The Causality: 3-Bromotyrosine is amphoteric. In ESI+ , the basic primary amine protonates easily in acidic mobile phases (e.g., 0.1% formic acid), making it highly compatible with standard LC-MS/MS workflows[2]. In ESI- , the phenolic hydroxyl group can be deprotonated.
Actionable Fix: For high-throughput clinical research, use LC-ESI-MS/MS in positive mode . However, if you are working with attomole-level concentrations, literature demonstrates that Electron Capture-Negative Chemical Ionization Gas Chromatography/Mass Spectrometry (EC-NCI GC/MS) is up to 100-fold more sensitive than LC-ESI-MS/MS, though it requires a cumbersome derivatization step[4].
Q4: I see a strong signal at m/z 182 instead of m/z 260. What is happening in my source?A4: You are observing in-source fragmentation. The peak at m/z 182 corresponds to the loss of the bromine radical (
Br∙
) or HBr from the parent molecule before it even reaches the first quadrupole.
The Causality: The carbon-bromine bond is relatively labile. If your declustering potential (DP), cone voltage, or capillary temperature is set too high, the kinetic energy imparted to the molecule during desolvation will cleave the halogen bond.
Actionable Fix: Lower the source vaporizer temperature (e.g., to 265 °C)[3] and systematically step down the cone voltage/declustering potential. Infuse a neat standard of 3-BrY and monitor the ratio of m/z 260 to m/z 182 to find the optimal balance between desolvation efficiency and molecular stability.
Quantitative Data & MS Parameters
To ensure self-validation during your assay setup, compare your instrument's tuning parameters against the established baseline metrics below.
Analyte
Ionization Mode
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Expected Isotope Ratio
3-Bromotyrosine (
79
Br)
ESI+
260.0
214.0
15 - 20
~50.7% (Quantifier)
3-Bromotyrosine (
81
Br)
ESI+
262.0
216.0
15 - 20
~49.3% (Qualifier)
3,5-Dibromotyrosine
ESI+
338 / 340 / 342
292 / 294 / 296
20 - 25
1 : 2 : 1
13
C
6
-3-Bromotyrosine
ESI+
266.0
220.0
15 - 20
N/A (Internal Standard)
Experimental Workflow: LC-ESI-MS/MS Quantification of 3-Bromotyrosine
This protocol is engineered to minimize ion suppression and maximize ESI+ efficiency for plasma samples[2],[3].
Internal Standard Spiking: Aliquot 20 µL of human plasma. Immediately add 10 µL of
13C6
-3-bromotyrosine (1 µM). Logic: Adding the IS first ensures it undergoes the exact same degradation and extraction losses as the endogenous analyte.
Protein Precipitation: Add 200 µL of ice-cold acetone. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes. Logic: Acetone effectively strips hydration shells from proteins, precipitating them while leaving the small-molecule 3-BrY in the supernatant.
Acidification: Transfer the supernatant to a new tube and dilute with 0.2% trifluoroacetic acid (TFA) to drop the pH below 3.0. Logic: This ensures the carboxylic acid moiety of 3-BrY is fully protonated (neutral), maximizing retention on the SPE sorbent.
Solid Phase Extraction (SPE):
Condition an Oasis HLB cartridge (30 µm) with 1 mL methanol, followed by 1 mL water.
Load the acidified sample.
Wash with 1 mL of 5% methanol in water to remove salts.
Elute with 1 mL of 80% methanol containing 0.1% formic acid.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 50 µL of Mobile Phase A (Water + 0.1% Formic Acid).
Phase 2: LC-MS/MS Analysis
Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Run a gradient from 10% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 6 minutes. Logic: Formic acid acts as a proton donor, ensuring the primary amine of 3-BrY remains fully ionized (
−NH3+
) for optimal ESI+ detection.
Source Optimization: Set the electrospray capillary voltage to 3.0 kV, the vaporizer temperature to 265 °C, and the desolvation temperature to 355 °C. Maintain a low cone voltage (e.g., 20 V) to prevent in-source cleavage of the bromine atom.
Pathway & Workflow Visualization
The following diagram illustrates the biological origin of the 3-bromotyrosine biomarker and the logical progression of its mass spectrometric detection.
Eosinophil peroxidase (EPO) bromination pathway and LC-MS/MS detection workflow.
References
Title: An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis
Source: Analytical Methods (RSC Publishing), 2024
URL: [Link]
Title: Artifact-free quantification of free 3-chlorotyrosine, 3-bromotyrosine, and 3-nitrotyrosine in human plasma by electron capture-negative chemical ionization gas chromatography mass spectrometry and liquid chromatography-electrospray ionization tandem mass spectrometry
Source: Analytical Biochemistry, 2002
URL: [Link]
Title: 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo
Source: Biochemistry (ACS Publications), 2001
URL: [Link]
Title: Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period
Source: Journal of Clinical Medicine (MDPI), 2020
URL: [Link]
reducing trace impurities in commercial L-Tyrosine, 2,5-dibromo- samples
Welcome to the Technical Support Center for Halogenated Amino Acid Purification. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with trace impurit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Halogenated Amino Acid Purification. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with trace impurities in commercial dibromotyrosine samples.
Technical Note on Nomenclature: While specific synthetic pathways may yield the 2,5-dibromo- isomer, the overwhelmingly prevalent commercial and biological standard is 3,5-dibromo-L-tyrosine (CAS 300-38-9)[1]. Because the physicochemical properties of the dibrominated phenolic ring are structurally analogous, the chromatographic principles and troubleshooting causality detailed in this guide apply universally to both isomers.
Part 1: Causality & Mechanisms of Impurity Formation
To effectively remove impurities, one must first understand their thermodynamic and kinetic origins. Commercial synthesis of dibromotyrosine typically relies on the electrophilic aromatic substitution of L-tyrosine using brominating agents like N-bromosuccinimide (NBS) or hypobromous acid (HOBr), mimicking the in vivo action of eosinophil peroxidase[2].
Trace impurities in commercial batches are not random; they are direct consequences of the reaction mechanics:
Incomplete Halogenation: The addition of the first bromine atom is rapid. However, the first bromine deactivates the phenolic ring slightly and introduces steric hindrance, slowing the addition of the second bromine. This kinetic bottleneck leaves behind monobrominated intermediates (e.g., 3-bromo-L-tyrosine) and unreacted L-tyrosine[2].
Radical Coupling: Oxidative stress during the halogenation process can strip an electron from the phenolic hydroxyl group, generating a highly reactive tyrosyl radical. Two such radicals will rapidly undergo nonenzymatic coupling to form dityrosine , a highly fluorescent side product[3].
Caption: Chemical pathways illustrating the causality of monobrominated and dityrosine impurity formation.
Part 2: Troubleshooting FAQs
Q1: My LC-MS shows a persistent M-79 peak (loss of one bromine). How do I remove this monobrominated impurity?A1: The M-79 peak corresponds to monobromo-L-tyrosine. Because it lacks the second bulky, hydrophobic bromine atom, it is significantly less non-polar than the dibrominated target. To resolve this, utilize Preparative Reverse-Phase HPLC (RP-HPLC) with a C18 column. The monobrominated species will partition less strongly into the C18 stationary phase and elute earlier than the dibrominated product[3].
Q2: I am detecting a high molecular weight impurity (~M.W. 360) in my commercial sample. What is it, and how does it affect my assays?A2: This is dityrosine, formed via the radical coupling described above[3]. Dityrosine is highly fluorescent. If you are using your dibromotyrosine in downstream UV-Vis or fluorescence-based ligand binding assays, trace dityrosine will cause severe background noise and false positives. Fortunately, its bulky, rigid structure causes it to elute significantly earlier than dibromotyrosine on a C18 column, allowing for clean separation[3].
Q3: Why is my dibromotyrosine sample turning slightly yellow/brown during storage?A3: Halogenated tyrosines are sensitive to photo-oxidation and free radical degradation, which breaks down the phenolic ring into colored quinone derivatives. To prevent this, always store the lyophilized powder at -20°C in amber vials tightly purged with argon or nitrogen to exclude moisture and oxygen.
Part 3: Quantitative Data & HPLC Parameters
Table 1: Chromatographic Behavior of Tyrosine and Brominated Derivatives
Compound
Molecular Weight ( g/mol )
Relative Hydrophobicity
Typical Elution Order (C18)
UV Absorbance Max (nm)
L-Tyrosine
181.19
Low
1
274
Dityrosine
360.36
Low-Moderate
2
284 / 315 (pH dependent)
Monobromo-L-Tyrosine
260.08
Moderate
3
280
| Dibromo-L-Tyrosine | 338.98 | High | 4 | 282 |
Table 2: Optimized RP-HPLC Gradient for Dibromotyrosine Purification
(Adapted from validated protocols for halogenated amino acid purification[4])
Time (min)
% Mobile Phase A (0.1% TFA in H2O)
% Mobile Phase B (0.1% TFA in Acetonitrile)
Flow Rate (mL/min)
0.0
95%
5%
1.0
5.0
95%
5%
1.0
35.0
65%
35%
1.0
| 45.0 | 0% | 100% | 1.0 |
Part 4: Self-Validating Purification Protocol
This protocol is designed as a closed-loop, self-validating system. The use of specific modifiers ensures predictable retention, while the final QC step mathematically guarantees the absence of trace monobrominated species.
Step 1: Sample Preparation
Dissolve 10 mg of the commercial dibromo-L-tyrosine sample in 1 mL of 0.1% Trifluoroacetic acid (TFA) in ultrapure water.
Causality: TFA lowers the pH below the pKa of the carboxyl group, ensuring the amino acid is fully protonated. This standardizes the charge state, preventing peak tailing and ensuring predictable hydrophobic interaction with the C18 stationary phase.
Step 2: Injection & Elution
Inject the prepared sample onto a semi-preparative C18 reversed-phase column (e.g., 250 × 10.0 mm, 5 μm). Run the gradient specified in Table 2 . Monitor the eluent continuously using a diode array detector set to 280 nm[2].
Step 4: Lyophilization
Flash-freeze Fraction 4 at -80°C and lyophilize to absolute dryness. The volatile nature of TFA and acetonitrile ensures they are completely removed under vacuum, leaving pure dibromotyrosine powder.
Step 5: Self-Validation (QC)
Re-dissolve a 0.1 mg aliquot of the lyophilized powder in LC-MS grade solvent. Perform analytical LC-MS.
Validation Metric: The mass spectrum must show an isotopic cluster at m/z 338, 340, and 342 in a strict 1:2:1 ratio. This specific isotopic signature confirms the presence of exactly two bromine atoms (due to the roughly 50/50 natural abundance of ^79^Br and ^81^Br) and self-validates the complete removal of the M-79 monobrominated impurity[4].
Caption: Workflow for the RP-HPLC purification and self-validating QC of dibromo-L-tyrosine.
References
Title: 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo
Source: Biochemistry - ACS Publications
URL: [Link]
Title: Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine
Source: USDA ARS
URL: [Link]
Title: A proof-reading mechanism for non-proteinogenic amino acid incorporation into glycopeptide antibiotics
Source: Chemical Science - RSC Publishing
URL: [Link]
Title: CAS No : 300-38-9 | Product Name : Bromotiren
Source: Pharmaffiliates
URL: [Link]
Spectroscopic Profiling of Oxidative Biomarkers: A Comparative Guide to Mono-bromo and Dibromo-L-tyrosine
As a Senior Application Scientist specializing in oxidative stress and biomarker characterization, I frequently encounter the analytical challenge of distinguishing closely related halogenated amino acids. During inflamm...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in oxidative stress and biomarker characterization, I frequently encounter the analytical challenge of distinguishing closely related halogenated amino acids. During inflammatory responses, eosinophil peroxidase (EPO)—an enzyme secreted by activated eosinophils—utilizes hydrogen peroxide (H₂O₂) and physiological bromide (Br⁻) to generate hypobromous acid (HOBr). This potent oxidant selectively targets protein-bound L-tyrosine residues, yielding 3-bromo-L-tyrosine (mono-bromo) and 3,5-dibromo-L-tyrosine (dibromo)1.
Because these molecules serve as critical in vivo markers for eosinophil-dependent tissue injury in diseases like asthma and allergic inflammation 2, accurate spectroscopic differentiation is non-negotiable. This guide provides a comprehensive comparison of their spectroscopic profiles, grounded in the physical causality of the techniques and field-proven, self-validating methodologies.
Eosinophil peroxidase (EPO) pathway generating mono- and dibromotyrosine biomarkers.
Mass Spectrometry (MS): Isotopic Fingerprinting
The Causality of the Method:
In biological matrices like bronchoalveolar lavage (BAL) fluid or plasma, brominated tyrosines exist in trace amounts. Electrospray Ionization Mass Spectrometry (ESI-MS) provides the requisite sensitivity 3. The defining feature of brominated compounds in MS is not just the mass shift, but the isotopic distribution . Natural bromine exists as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This near 1:1 ratio creates a highly specific, self-validating isotopic signature that prevents false positives from isobaric interferences.
Mono-bromo-L-tyrosine: The addition of a single bromine atom yields a protonated molecular ion [M+H]⁺ at m/z 260. Because of the isotopic ratio, the spectrum exhibits a characteristic doublet at m/z 260 and 262 of equal intensity (1:1 ratio) 1.
Dibromo-L-tyrosine: The addition of two bromine atoms shifts the [M+H]⁺ to m/z 338. The isotopic probability (⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂) creates a distinct triplet at m/z 338, 340, and 342 in a 1:2:1 ratio 1.
Isotope Dilution: Spike the biological sample with a heavy isotope internal standard (e.g., ¹³C₆-3-bromotyrosine) prior to processing to account for matrix suppression and recovery losses 2.
Hydrolysis: Subject the sample to acid hydrolysis using methane sulfonic acid (MSA) at 110°C for 24 hours. Causality note: MSA is chosen over HCl to prevent artifactual chlorination of tyrosine residues during heating.
Solid Phase Extraction (SPE): Pass the hydrolysate through a C18 SPE cartridge, wash with 0.1% formic acid, and elute with 80% methanol.
Acquisition: Inject onto a reverse-phase LC column coupled to a triple quadrupole MS operating in positive ESI mode.
Self-Validation Check: A positive identification requires exact chromatographic co-elution with the ¹³C₆ internal standard AND the presence of the exact 1:1 (mono) or 1:2:1 (di) isotopic ratio in the MS1 full scan. Deviation >5% in the isotopic ratio indicates a co-eluting interference.
Nuclear Magnetic Resonance (NMR): Symmetry and Shielding
The Causality of the Method:
While MS provides mass data, ¹H NMR is the gold standard for definitive positional validation 1. The bulky, electronegative bromine atom alters the local magnetic environment of the phenolic ring, deshielding adjacent protons. The key differentiator here is molecular symmetry .
Mono-bromo-L-tyrosine: Bromination at the 3-position breaks the C2v symmetry of the native tyrosine ring. The ¹H NMR spectrum reveals three distinct aromatic protons (H-2, H-5, H-6) with complex multiplicity. You will observe ortho-coupling (J ≈ 8.5 Hz) between H-5 and H-6, and meta-coupling (J ≈ 2.0 Hz) between H-2 and H-6 1.
Dibromo-L-tyrosine: Bromination at both the 3 and 5 positions restores the symmetry of the aromatic ring. Consequently, H-2 and H-6 become magnetically equivalent. The ¹H NMR spectrum simplifies dramatically, showing a single sharp singlet integrating to 2H in the aromatic region 1.
Sample Preparation: Dissolve >5 mg of the purified standard in D₂O/H₂O (1:9 v/v). Causality note: The 10% D₂O is required to lock the spectrometer frequency, while the H₂O allows observation of exchangeable protons if necessary.
Acquisition: Utilize a 500 MHz (or higher) spectrometer. Apply a water suppression pulse sequence (e.g., presaturation or WATERGATE) to attenuate the intense HOD signal 1.
Self-Validation Check: The system is self-validating through integration. The aliphatic protons (α and β positions) must integrate to 3H total, serving as an internal calibration. If the aromatic region integrates to 3H with multiplet splitting, it is mono-bromo. If it integrates to 2H and is a singlet, it is dibromo.
UV-Vis Spectroscopy: Bathochromic Shifts
The Causality of the Method:
UV-Vis is primarily utilized as an inline detection method during HPLC purification 4. The lone pairs on the bromine atoms participate in resonance with the phenolic π-system (auxochromic effect). This extended conjugation lowers the energy gap for the π → π* transition, resulting in a bathochromic (red) shift.
Unmodified L-tyrosine absorbs maximally at ~274 nm.
Mono-bromo-L-tyrosine shifts to ~280 nm.
Dibromo-L-tyrosine , with two auxochromic bromine atoms, shifts further to ~285–290 nm [[4]]().
Step-by-step analytical workflow for extracting and quantifying brominated tyrosines.
Quantitative Data Summary
Spectroscopic Method
Parameter
Mono-bromo-L-tyrosine
Dibromo-L-tyrosine
Mass Spectrometry (ESI+)
[M+H]⁺ m/z
260
338
Isotopic Pattern
1:1 Doublet (m/z 260, 262)
1:2:1 Triplet (m/z 338, 340, 342)
¹H NMR (D₂O/H₂O)
Aromatic Protons
Asymmetric (H-2, H-5, H-6 distinct)
Symmetric (H-2 and H-6 equivalent)
Multiplicity
Complex (ortho J~8.5Hz, meta J~2Hz)
2H Singlet
UV-Vis
λ max (approx.)
~280 nm
~285 - 290 nm
References
Wu, W., et al. "3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo." Biochemistry - ACS Publications, 1999. 1
Wu, W., et al. "Eosinophils generate brominating oxidants in allergen-induced asthma." Journal of Clinical Investigation (JCI), 2000. 2
"The metabolism and de-bromination of bromotyrosine in vivo." PMC - NIH, 2012. 3
Pattison, D. I., & Davies, M. J. "Kinetic Analysis of the Reactions of Hypobromous Acid with Protein Components: Implications for Cellular Damage and Use of 3-Bromotyrosine as a Marker of Oxidative Stress." Biochemistry - ACS Publications, 2004. 4
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Tyrosine, 2,5-dibromo-
Critical Safety Bulletin: Navigating Data Gaps with a Conservative Approach Therefore, this guide adopts a conservative, risk-averse methodology. The recommendations provided are based on a synthesis of the known hazards...
Author: BenchChem Technical Support Team. Date: April 2026
Critical Safety Bulletin: Navigating Data Gaps with a Conservative Approach
Therefore, this guide adopts a conservative, risk-averse methodology. The recommendations provided are based on a synthesis of the known hazards of the parent molecule, the general risks associated with halogenated aromatic compounds, and established best practices for handling powdered chemical reagents of unknown toxicity. This approach ensures the highest level of protection for all personnel.
Hazard Analysis by Chemical Analogy
To determine the appropriate level of personal protective equipment (PPE), we must first infer the potential hazards by examining the structure of L-Tyrosine, 2,5-dibromo-.
L-Tyrosine Backbone : The foundational molecule, L-Tyrosine, is classified as a Category 2 skin and eye irritant and a Category 3 respiratory irritant.[2] We must assume our compound carries, at a minimum, these same irritant properties.
Dibrominated Aromatic Ring : The addition of two bromine atoms to the phenyl ring increases the molecular weight and can alter its chemical and toxicological properties. Halogenated organic compounds can be reactive and may pose long-term health risks.[5] Handling them requires measures to prevent inhalation, skin contact, and environmental release.[4]
Physical Form : As a solid, crystalline powder, the primary routes of exposure are inhalation of airborne dust and direct skin or eye contact.[6][7]
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on proper selection, fit, and consistent use.[8][9] However, it should always be used in conjunction with more effective control measures as outlined by the Occupational Safety and Health Administration (OSHA).[10][11][12]
Caption: The Hierarchy of Controls model prioritizes safety strategies from most to least effective.
For L-Tyrosine, 2,5-dibromo-, this means:
Engineering Controls: Always handle this compound within a certified chemical fume hood or a powder containment enclosure to control airborne dust.[11]
Administrative Controls: Develop and strictly follow a written Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs) for handling this material.[13] Ensure all personnel receive training on these procedures and the specific hazards involved.[10]
Core PPE Requirements: A Multi-Layered Defense
Based on the inferred hazards, the following PPE ensemble is required for all operations involving L-Tyrosine, 2,5-dibromo-.
PPE Category
Specification
Rationale and Causality
Eye & Face Protection
ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are recommended. A full-face shield should be worn over safety glasses/goggles when there is a significant risk of splash or aerosol generation.
Protects against airborne powder and potential splashes during solution preparation. The parent compound is a known eye irritant.[2] Goggles provide a seal for enhanced protection against fine particles.[14]
Hand Protection
Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated, torn, or after extended use.
Provides a barrier against skin contact. L-Tyrosine is a skin irritant.[2] Nitrile offers good resistance to a wide range of chemicals for incidental contact.[14] Always check manufacturer compatibility charts for specific solvents used.
Body Protection
A fully buttoned, long-sleeved laboratory coat. Consider a chemical-resistant apron for larger quantities or when preparing solutions.
Protects skin and personal clothing from contamination by dust or spills.[9]
Respiratory Protection
Required when engineering controls (fume hood) are not available or may be insufficient. Use a NIOSH-approved respirator with a P95 or P100 particulate filter.[6][7]
Prevents inhalation of the fine powder, which is presumed to be a respiratory irritant.[2] A fit test is mandatory for tight-fitting respirators to ensure effectiveness.[8]
Procedural Guidance for Safe Handling
The following workflow provides a step-by-step guide for minimizing exposure when handling L-Tyrosine, 2,5-dibromo-.
Caption: A step-by-step workflow for selecting and using PPE when handling L-Tyrosine, 2,5-dibromo-.
Step-by-Step Protocol:
Preparation :
Designate a specific area for handling the compound, preferably within a chemical fume hood.
Ensure an eyewash station and safety shower are accessible and unobstructed.
Assemble all necessary PPE as outlined in the table above.
Prepare a designated, labeled waste container for "Halogenated Organic Waste".[4]
Handling and Weighing :
Don the required PPE (lab coat, gloves, goggles).
Perform all manipulations that may generate dust inside a certified chemical fume hood.
Use spatulas and weigh boats designed to minimize static and dust generation.
When transferring the powder, do so slowly and from a low height to prevent aerosolization.
Close the primary container immediately after dispensing.
Spill Response (Small Scale) :
Alert others in the immediate area.
If safe to do so, cover the spill with an absorbent material suitable for chemical powders. Do not dry sweep.
Gently add the absorbent material to the "Halogenated Organic Waste" container.[4]
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Emergency Protocols
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
Operational Decontamination : At the end of the procedure, wipe down the work surface (inside the fume hood), balance, and any equipment with a damp cloth, which should then be disposed of as solid hazardous waste.
Waste Segregation : All materials contaminated with L-Tyrosine, 2,5-dibromo- (e.g., gloves, weigh boats, absorbent pads, excess reagent) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[4]
Disposal Method : Brominated organic waste is considered hazardous.[15] It must be disposed of through your institution's environmental health and safety (EHS) office, typically via incineration at a licensed facility.[15] Do not dispose of this material down the drain or in regular trash.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling L-Tyrosine, 2,5-dibromo-, ensuring a safe and productive research environment.
References
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
Niosh Pocket Guide to Chemical Hazards. Barnes & Noble. [Link]
NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. J. J. Keller. [Link]
OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]